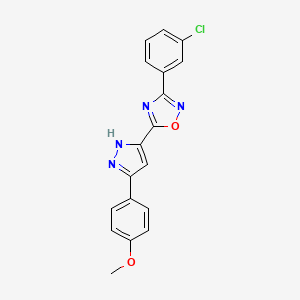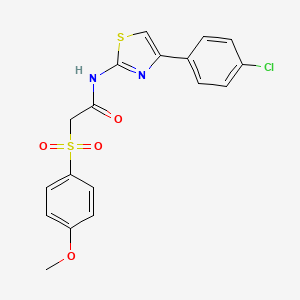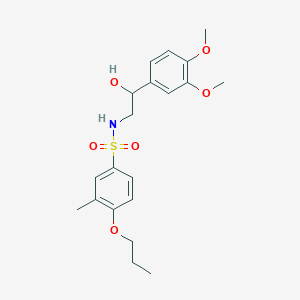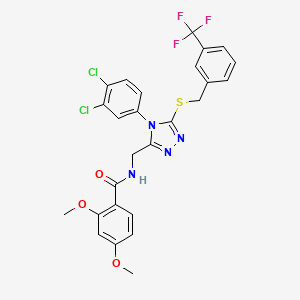
3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, is a derivative of pyrazole and oxadiazole, which are heterocyclic compounds known for their biological activities. The chlorophenyl and methoxyphenyl groups attached to the core structure may influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves condensation or cyclization reactions. For instance, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized using a condensation/cyclization reaction of a chalcone derivative and (3-chlorophenyl)hydrazine hydrochloride . Similarly, novel oxadiazole derivatives were synthesized by oxidative cyclization of hydrazones using chloramine-T as an oxidant . These methods suggest potential pathways for the synthesis of the compound , although the exact procedure would depend on the specific substituents and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was determined by X-ray analysis, which provided unambiguous structure determination . The crystal packing of these compounds often involves hydrogen bonding and weak C-H...A interactions, which could also be expected in the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving pyrazole and oxadiazole derivatives are typically influenced by the presence of substituents that can participate in various interactions. For instance, in the crystal structure of a related compound, molecules were linked by N-H...N hydrogen bonds, forming dimers, and C-H...Cl hydrogen bonds, contributing to a three-dimensional supramolecular structure . These interactions could affect the reactivity of the compound , particularly in biological environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and oxadiazole derivatives are closely related to their molecular structure. The presence of chloro and methoxy substituents can affect the compound's polarity, solubility, and potential to form hydrogen bonds. For example, the propionic acid groups in related compounds form hydrogen-bonded dimers typical of carboxylic acids in the solid state . The biological evaluation of some pyrazole derivatives has shown good antifungal and antitubercular activities, suggesting that the compound of interest may also possess similar properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-24-14-7-5-11(6-8-14)15-10-16(22-21-15)18-20-17(23-25-18)12-3-2-4-13(19)9-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKTPPSEXPCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)


![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)


![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)


![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)